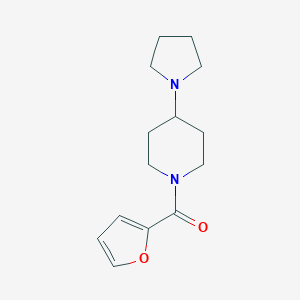![molecular formula C20H23ClN2O3 B247254 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has been used recreationally due to its hallucinogenic properties. However, TFMPP has also been studied for its potential applications in scientific research.
Mécanisme D'action
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine is believed to exert its psychoactive effects by acting as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It may also interact with other neurotransmitter systems in the brain, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It may also affect mood, cognition, and perception, leading to hallucinations and altered states of consciousness.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine has several advantages for use in scientific research. It is relatively easy to synthesize and has a well-characterized mechanism of action. It also produces consistent effects across different individuals and experimental conditions.
However, there are also limitations to the use of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine in lab experiments. Its psychoactive effects can be unpredictable and may vary depending on the individual and the dose used. It may also produce unwanted side effects that could confound the results of the experiment.
Orientations Futures
There are several potential future directions for research on 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. It may also be useful for studying the role of serotonin and other neurotransmitter systems in the brain.
Another area of research could focus on developing new compounds based on the structure of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine that have improved pharmacological properties and fewer side effects. This could lead to the development of new drugs for a range of neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine is a synthetic compound that has been studied for its potential applications in scientific research. It has a well-characterized mechanism of action and produces consistent effects across different individuals and experimental conditions. While there are limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine involves the reaction of 1-(4-chlorophenoxy)acetyl chloride with 4-(3-methoxybenzyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition.
Propriétés
Formule moléculaire |
C20H23ClN2O3 |
|---|---|
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-19-4-2-3-16(13-19)14-22-9-11-23(12-10-22)20(24)15-26-18-7-5-17(21)6-8-18/h2-8,13H,9-12,14-15H2,1H3 |
Clé InChI |
ZQTKRAPFYVCYTH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247174.png)
![ethyl 4-(3-(2-furyl)-4-(3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247175.png)
![ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247176.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247177.png)
![ethyl 4-(3-(2-furyl)-4-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247178.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247179.png)
![ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247190.png)
![ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247191.png)
![1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)



![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)